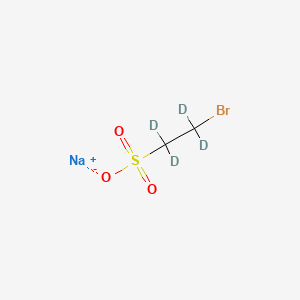
Sodium Bromoethanesulfonate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Bromoethanesulfonate-d4, also known as Sodium 2-bromo-1,1,2,2-tetradeuterioethanesulfonate, is a chemical compound with the molecular formula C2H4BrNaO3S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of Sodium Bromoethanesulfonate-d4 can be represented by the following SMILES notation: [2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+] . This notation represents the structure of the molecule, including the positions of the atoms and the bonds between them.
Chemical Reactions Analysis
Sodium 2-bromoethanesulfonate (BES) is known to act as an inhibitor of methanogenesis, which is used to investigate competing reactions like homoacetogenesis in mixed cultures .
Physical And Chemical Properties Analysis
Sodium Bromoethanesulfonate-d4 has a molecular weight of 215.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . Its exact mass is 213.92133 g/mol, and its monoisotopic mass is also 213.92133 g/mol . It has a topological polar surface area of 65.6 Ų . It has a heavy atom count of 8 . It has an isotope atom count of 4 .
Applications De Recherche Scientifique
Modification in Proteomics
Sodium bromoethanesulfonate is used in proteomics for the modification of cysteine residues. A study describes a procedure for alkylation of cysteine residues with sodium bromoethanesulfonate under mild conditions, which allows for complete modification without side reactions. This method produces S-sulfoethylated proteins that are comparable to formic acid oxidized or S-sulfonated proteins in terms of solubility and ion exchange chromatography behavior. These modified peptides are suitable for automatic Edman degradation due to reduced extraction losses, especially after the coupling stage (Niketić, Thomsen, & Kristiansen, 1974).
In Chemical Synthesis
Sodium bromoethanesulfonate is involved in chemical synthesis, particularly in the production of linear ethylene oxide sulfonates. The reaction of sodium bromoethanesulfonate with sodium alkoxides of linear alcohols results in good yields of these sulfonates. These sulfonates have been used to produce Winsor III systems with suitable alkane oil phases and appropriate salt and coaolvent concentrations (Carmona et al., 1983).
In Environmental Microbiology
In environmental microbiology, sodium bromoethanesulfonate plays a role as an inhibitor. It inhibits the reductive dechlorination of chloroethenes in sediment-free enrichment cultures in the absence of methanogenic archaea. This finding suggests that BES should not be used to attribute dechlorination activities to methanogens (Loffler, Ritalahti, & Tiedje, 1997).
In Material Science
Sodium bromoethanesulfonate is used in the preparation of polysulfones carrying short pendant alkyl side-chains with terminal sulfonic acid units. These modified polymers have potential applications as proton-conducting membrane materials. The preparation process involves reacting lithium sulfinate units on the polymer with sodium bromoethanesulfonate to produce sulfoalkylated polysulfones, which are stable and exhibit high proton conductivity under humidifying conditions (Karlsson & Jannasch, 2004).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
Propriétés
IUPAC Name |
sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOAHXBHLWKNF-PBCJVBLFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662192 |
Source


|
| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Bromoethanesulfonate-d4 | |
CAS RN |
1189914-19-9 |
Source


|
| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

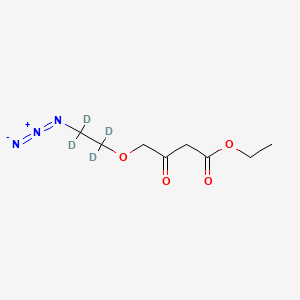
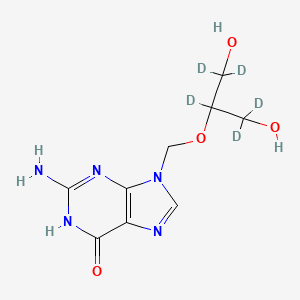
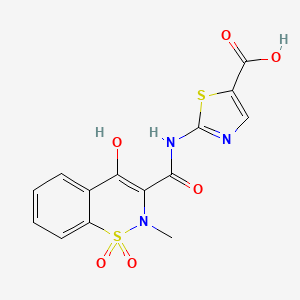
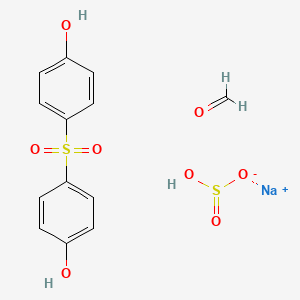






![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)


![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)